GPR183 Antagonist-3: A Technical Guide to its Discovery, Synthesis, and Evaluation
GPR183 Antagonist-3: A Technical Guide to its Discovery, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis.[1][2] Its endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which play a crucial role in mediating the migration and positioning of immune cells. The development of small molecule antagonists for GPR183 offers a potential avenue for therapeutic intervention in these conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel and potent GPR183 antagonist, designated as GPR183 antagonist-3 (also referred to as compound 33).[1]
Discovery and Lead Optimization
GPR183 antagonist-3 was developed through a structural elaboration of a known reference antagonist, NIBR189.[1] The primary goal of the optimization process was to improve the pharmacokinetic (PK) properties and safety profile, particularly to reduce inhibition of the human Ether-à-go-go-Related Gene (hERG) channel, a common cause of cardiotoxicity in drug development.[1] This effort led to the identification of compound 33, which incorporates a benzo[d]thiazole structural motif.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for GPR183 antagonist-3 (compound 33) and related compounds.
Table 1: In Vitro Activity of GPR183 Antagonists [1]
| Compound | GPR183 IC50 (nM) |
| GPR183 antagonist-3 (Compound 33) | 0.82 |
| NIBR189 (Reference) | 11 |
Table 2: Pharmacokinetic Properties of GPR183 antagonist-3 (Compound 33) [1]
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |
| Mouse | p.o. | 10 | 2.0 | 1254 | 8675 | 71 |
| Mouse | i.v. | 2 | - | - | 2445 | - |
Synthesis of GPR183 Antagonist-3 (Compound 33)
The synthesis of GPR183 antagonist-3 involves a multi-step process, which is outlined below.
Experimental Protocol: Synthesis of GPR183 Antagonist-3
Step 1: Synthesis of Intermediate 2
To a solution of 4-aminobenzoic acid (1.0 eq) in methanol, thionyl chloride (2.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield methyl 4-aminobenzoate (B8803810) (Intermediate 2).
Step 2: Synthesis of Intermediate 3
A mixture of Intermediate 2 (1.0 eq) and 2-chloro-5-nitrobenzaldehyde (B167295) (1.1 eq) in ethanol (B145695) is heated at reflux for 8 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried to give the Schiff base intermediate. This intermediate is then dissolved in methanol, and sodium borohydride (B1222165) (2.0 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Water is added, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to afford methyl 4-((2-chloro-5-nitrobenzyl)amino)benzoate (Intermediate 3).
Step 3: Synthesis of Intermediate 4
To a solution of Intermediate 3 (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium (B1175870) chloride (5.0 eq) are added. The mixture is heated at reflux for 4 hours. The reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield methyl 4-((5-amino-2-chlorobenzyl)amino)benzoate (Intermediate 4).
Step 4: Synthesis of Intermediate 5
A solution of Intermediate 4 (1.0 eq) and potassium thiocyanate (B1210189) (3.0 eq) in acetic acid is stirred at 100 °C for 6 hours. The reaction is cooled, and water is added. The precipitate is collected by filtration, washed with water, and dried to give methyl 4-((2-aminobenzo[d]thiazol-6-yl)methylamino)benzoate (Intermediate 5).
Step 5: Synthesis of Intermediate 6
A solution of Intermediate 5 (1.0 eq) in tetrahydrofuran (B95107) is treated with lithium hydroxide (B78521) (2.0 eq) in water. The reaction mixture is stirred at room temperature for 12 hours. The mixture is acidified with HCl (1N) to pH 4-5. The resulting precipitate is filtered, washed with water, and dried to afford 4-((2-aminobenzo[d]thiazol-6-yl)methylamino)benzoic acid (Intermediate 6).
Step 6: Synthesis of GPR183 antagonist-3 (Compound 33)
To a solution of Intermediate 6 (1.0 eq), 1-(tert-butoxycarbonyl)piperazine (1.2 eq), and HATU (1.5 eq) in dimethylformamide, diisopropylethylamine (3.0 eq) is added. The reaction mixture is stirred at room temperature for 12 hours. Water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the Boc-protected intermediate. This intermediate is then dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield GPR183 antagonist-3 (Compound 33) .
Biological Evaluation: Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the antagonist activity of compounds on GPR183.
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CHO-K1 cells stably expressing human GPR183 are seeded into 96-well plates.
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The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
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Test compounds at various concentrations are pre-incubated with the cells.
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The natural ligand, 7α,25-OHC, is added to stimulate calcium influx.
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The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.
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The IC50 values are calculated from the concentration-response curves.
Monocyte Migration (Chemotaxis) Assay
This assay assesses the ability of the antagonist to inhibit the migration of monocytes towards the GPR183 ligand.
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Human monocytic cells (e.g., THP-1) are labeled with a fluorescent dye (e.g., Calcein AM).
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The labeled cells are placed in the upper chamber of a transwell plate with a porous membrane.
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The lower chamber contains assay medium with 7α,25-OHC as a chemoattractant and varying concentrations of the test antagonist.
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The plate is incubated to allow cell migration through the membrane.
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The number of migrated cells in the lower chamber is quantified by measuring the fluorescence.
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The inhibitory effect of the antagonist on cell migration is determined.[1]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This in vivo model is used to evaluate the efficacy of the GPR183 antagonist in a model of inflammatory bowel disease.
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Colitis is induced in mice by administering DSS in their drinking water for a specified period (e.g., 5-7 days).
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The mice are treated orally with GPR183 antagonist-3 or a vehicle control daily.
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Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.
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At the end of the study, the mice are euthanized, and the colons are collected.
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The length of the colon is measured, and tissue samples are taken for histological analysis to assess inflammation and tissue damage.
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Pro-inflammatory cytokine levels in the colon tissue can also be measured by methods such as quantitative PCR or ELISA.[1]
Visualizations
GPR183 Signaling Pathway
Caption: GPR183 signaling cascade.
Experimental Workflow: Synthesis and Evaluation of GPR183 Antagonist-3
Caption: Synthesis and evaluation workflow.
